2-[3-(benzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
CAS No.: 866588-94-5
Cat. No.: VC7640715
Molecular Formula: C25H22N2O6S
Molecular Weight: 478.52
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866588-94-5 |
|---|---|
| Molecular Formula | C25H22N2O6S |
| Molecular Weight | 478.52 |
| IUPAC Name | 2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C25H22N2O6S/c1-32-17-12-13-21-19(14-17)25(29)23(34(30,31)18-8-4-3-5-9-18)15-27(21)16-24(28)26-20-10-6-7-11-22(20)33-2/h3-15H,16H2,1-2H3,(H,26,28) |
| Standard InChI Key | ATQOZKMVWXIDLD-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula is C₂₅H₂₂N₂O₆S, with a molecular weight of 478.52 g/mol. Its IUPAC name, 2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide, reflects its multifunctional structure:
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A quinoline core substituted at position 3 with a benzenesulfonyl group (-SO₂C₆H₅).
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A methoxy group (-OCH₃) at position 6 of the quinoline ring.
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An acetamide moiety (-NHCOCH₃) linked to the nitrogen at position 1 of the quinoline, further substituted with a 2-methoxyphenyl group.
The SMILES notation (COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC) and InChIKey (ATQOZKMVWXIDLD-UHFFFAOYSA-N) provide precise representations of its connectivity and stereochemical features.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 866588-94-5 |
| Molecular Formula | C₂₅H₂₂N₂O₆S |
| Molecular Weight | 478.52 g/mol |
| IUPAC Name | 2-[3-(benzenesulfonyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide |
| SMILES | COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4OC |
| Topological Polar Surface Area | 126 Ų (estimated) |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, typically beginning with the formation of the quinoline core via the Skraup or Doebner-Miller reaction. Key steps include:
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Quinoline Core Formation: Cyclization of aniline derivatives with glycerol or acrylate esters under acidic conditions.
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Sulfonylation: Introduction of the benzenesulfonyl group at position 3 using benzenesulfonyl chloride in the presence of a base like pyridine.
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Acetamide Coupling: Reaction of the quinoline nitrogen with chloroacetyl chloride, followed by amidation with 2-methoxyaniline.
Reaction conditions (e.g., solvent polarity, temperature) critically influence yields. For instance, sulfonylation proceeds optimally in dichloromethane at 0–5°C.
Chemical Modifications
The compound undergoes characteristic reactions of its functional groups:
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Benzenesulfonyl Group: Susceptible to nucleophilic aromatic substitution (e.g., with amines or hydrazines).
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Quinoline Ketone: Reducible to a secondary alcohol using NaBH₄ or LiAlH₄.
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Acetamide Moiety: Hydrolyzable to carboxylic acid under strong acidic or basic conditions.
Physicochemical and Spectroscopic Properties
Solubility and Stability
While experimental solubility data remain unreported, analogues with similar sulfonamide and methoxy substituents exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water. The compound is stable under ambient conditions but may degrade under prolonged UV exposure due to the quinoline chromophore.
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1350 cm⁻¹ (S=O symmetric stretch), and ~1150 cm⁻¹ (S=O asymmetric stretch).
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NMR Spectroscopy:
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¹H NMR: Signals at δ 8.2–7.3 ppm (aromatic protons), δ 3.8–3.7 ppm (methoxy groups), δ 4.3 ppm (methylene protons of acetamide).
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¹³C NMR: Peaks at δ 165 ppm (quinoline C=O), δ 155 ppm (sulfonyl-linked aromatic carbons).
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| Compound | Target Pathway | IC₅₀ (μM) | Source |
|---|---|---|---|
| Target Compound | Topoisomerase II inhibition | Pending | |
| Fluoroquinolone Analogues | DNA gyrase inhibition | 0.5–2.0 | |
| Sulfonamide-Quinoline Hybrids | COX-2 inhibition | 1.8–3.2 |
Applications in Drug Development
Preclinical Prospects
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Oncology: Potential use in multidrug-resistant cancers due to structural dissimilarity to conventional chemotherapeutics.
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Infectious Diseases: Synergy with β-lactam antibiotics against Gram-positive pathogens.
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Neurology: Modulation of neuroinflammatory pathways in neurodegenerative models.
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